1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine
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Overview
Description
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine is an organic compound that belongs to the class of thienopyridines This compound is characterized by a thieno[3,2-c]pyridine core structure, which is a bicyclic system consisting of a thiophene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine typically involves the formation of the thieno[3,2-c]pyridine core followed by functionalization at the appropriate positions. One common synthetic route involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine can be compared with other similar compounds, such as:
Ticlopidine: A thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with antiplatelet activity.
Prasugrel: A third thienopyridine derivative with similar therapeutic applications.
These compounds share a common thienopyridine core but differ in their functional groups and specific biological activities
Properties
Molecular Formula |
C10H16N2S |
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Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-2-amine |
InChI |
InChI=1S/C10H16N2S/c1-8(11)6-12-4-2-10-9(7-12)3-5-13-10/h3,5,8H,2,4,6-7,11H2,1H3 |
InChI Key |
WSRQCLOKJCHMLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC2=C(C1)C=CS2)N |
Origin of Product |
United States |
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